molecular formula C9H6F3N B12330454 3-(Trifluoroprop-1-YN-1-YL)aniline

3-(Trifluoroprop-1-YN-1-YL)aniline

Cat. No.: B12330454
M. Wt: 185.15 g/mol
InChI Key: LPDTZKMRZYTUBQ-UHFFFAOYSA-N
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Description

3-(Trifluoroprop-1-YN-1-YL)aniline is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoroprop-1-YN-1-YL)aniline typically involves the reaction of aniline with a trifluoropropynylating agent. One common method involves the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoroprop-1-YN-1-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond in the trifluoropropynyl group to a double or single bond.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3-(Trifluoroprop-1-YN-1-YL)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoroprop-1-YN-1-YL)aniline involves its interaction with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aniline moiety can engage in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoroprop-1-YN-1-YL)aniline is unique due to the presence of the trifluoropropynyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

3-(3,3,3-trifluoroprop-1-ynyl)aniline

InChI

InChI=1S/C9H6F3N/c10-9(11,12)5-4-7-2-1-3-8(13)6-7/h1-3,6H,13H2

InChI Key

LPDTZKMRZYTUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC(F)(F)F

Origin of Product

United States

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